3-(1H-imidazol-1-ylcarbonyl)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

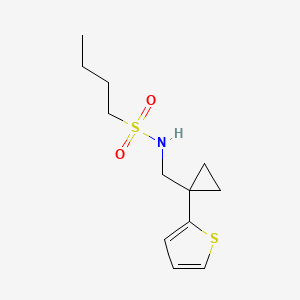

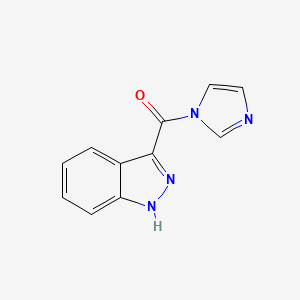

The compound “3-(1H-imidazol-1-ylcarbonyl)-1H-indazole” is a complex organic molecule that contains an indazole ring and an imidazole ring . The indazole ring is a bicyclic compound, consisting of two nitrogen atoms and a benzene ring. The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in several studies . One method involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various benzaldehydes . Another approach uses a Mannich base technique with a Cu (II) catalyst .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “3-(1H-imidazol-1-ylcarbonyl)-1H-indazole”, can be characterized using various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) .Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, new compounds containing an imidazole ring and Schiff base were synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and different benzaldehydes . Another study reported the preparation of imidazole derivatives using a Mannich base technique with a Cu (II) catalyst .科学的研究の応用

- Research Findings : Certain new oxime esters derived from 3-(1H-imidazol-1-yl)propan-1-one exhibited potent anti-Candida activity. Notably, compound 5j (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime demonstrated remarkable efficacy against Candida albicans, surpassing fluconazole and miconazole .

- Examples :

- Example : Novel complexes involving 3-[3-(1H-imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonane have been studied .

- Plant Growth Promotion : The same compound mentioned above promoted wheat root growth significantly in various varieties .

Antifungal Activity

Organic Synthesis

Coordination Chemistry

Biological Effects

Chemical Reactions

将来の方向性

The future directions for “3-(1H-imidazol-1-ylcarbonyl)-1H-indazole” and similar compounds involve further exploration of their biological activities. For instance, one study synthesized new imidazole derivatives and evaluated their antioxidant activity . Another study found that certain imidazole derivatives exhibited potent anti-Candida albicans activity, suggesting potential for development as new antifungal agents .

作用機序

Target of Action

It’s worth noting that indole derivatives, which include 3-(1h-imidazol-1-ylcarbonyl)-1h-indazole, have been found to bind with high affinity to multiple receptors . This suggests that 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole may also interact with multiple targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole may interact with its targets in a way that results in these biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

One study reported that a compound with a similar structure, namely (e)-3-(1h-imidazol-1-yl)-1-phenylpropan-1-one o-4-chlorobenzoyl oxime, emerged as a potent anti-candida albicans agent . This suggests that 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole may also have significant molecular and cellular effects.

特性

IUPAC Name |

imidazol-1-yl(1H-indazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11(15-6-5-12-7-15)10-8-3-1-2-4-9(8)13-14-10/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONCPQRZFHYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-ylcarbonyl)-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2679144.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2679149.png)

![4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol](/img/structure/B2679152.png)

![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2679158.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2679159.png)

![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)